Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Torkinib PP242 therapeutic window versus other
MTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

Comparative Profile of mTOR Inhibitors

The table below summarizes the core characteristics of Torkinib (PP242) alongside other classes of mTOR

inhibitors.
Reported Ke
Inhibitor / Example Primary Mechanism of P _y o
. Potency Differentiating
Class Compounds Target(s) Action
(1C50) Features

| Torkinib (PP242) [1] [2] | PP242, PP30 | mTORC1 & mTORC2 | ATP-competitive kinase inhibition [3] [2]
| mTOR: 8 nM mTORC1: 30 nM mTORC2: 58 nM [1] | * Superior suppression of rapamycin-resistant
mTORC1 functions (e.g., 4E-BP1 phosphorylation) [2]. * Inhibits Akt by blocking mTORC2-mediated
phosphorylation at S473 [2]. | | First-Generation (Rapalogs) [3] [4] | Rapamycin (Sirolimus), Everolimus,
Temsirolimus | mMTORC1 (mTORC2 with prolonged exposure) [3] | Allosteric inhibition via FKBP12-
rapamycin binding (FRB) domain [3] | N/A (non-ATP-competitive) | ¢« Partial mTORCI1 inhibition;
ineffective against mMTORC2 [3]. « Can induce feedback loop leading to AKT activation [3] [4]. ¢ Primarily
cytostatic [3]. | | Dual PI3BK/mTOR Inhibitors [3] | PI-103, BEZ-235, GDC-0980 | PI3K isoforms,
mTORC1, mTORC2 | ATP-competitive kinase inhibition [3] | Varies by compound (e.g., BEZ-235: ~5 nM
for PI3K & mTOR [3]) | « Broader pathway inhibition but higher potential for off-target toxicity due to PI3K
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inhibition [3] [5]. | | Second-Generation mTOR Inhibitors (Selective) [3] | AZD8055, INK128, OSI-027 |
mTORC1 & mTORC2 | ATP-competitive kinase inhibition [3] | Varies by compound (e.g., INK128: 1 nM
[3]) | « High selectivity for mTOR over PI3K (>100 to >1000-fold) [3]. * Designed to overcome limitations

of rapalogs and dual inhibitors. |

Experimental Data and Protocols

To help you contextualize the data on PP242, here are summaries of key experimental methodologies from

foundational studies.

¢ In Vitro Kinase Assay [2]: PP242's inhibitory activity was determined using radioactive kinase
assays with purified mTOR complexes or other kinases. The IC50 value for mTOR was calculated by
measuring the incorporation of 32P from [y-32P]ATP into a substrate peptide. This confirmed PP242
as a potent and selective ATP-competitive inhibitor.

o Cell-Based Signaling Analysis [1] [2]: Researchers treated various cell lines (e.g., mouse
embryonic fibroblasts, cancer cell lines) with PP242. After treatment, western blotting was
performed to analyze the phosphorylation status of key pathway components, demonstrating dose-
dependent inhibition of:

o MTORC1 outputs: Phospho-S6K (Thr389) and Phospho-4E-BP1 (Thr37/46).
o MTORC2 output: Phospho-Akt (Ser473).

e Cell Proliferation Assay [1] [6]: The anti-proliferative effects of PP242 were assessed using assays
like CCK-8 or similar cell viability assays across a panel of cancer cell lines (e.g., gastric, colorectal).
Results showed PP242 was more effective than rapamycin in blocking proliferation, with IC50 values
varying by cell line.

MTOR Signaling Pathway and Inhibitor Mechanisms

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the distinct mechanisms of

action for different inhibitor classes.
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Key Implications for Research and Development

The data indicates several critical considerations for your work:

e Choosing PP242: PP242 is an excellent tool compound for preclinical research when you need to
completely and selectively shut down both mTOR complexes to study pathway function or to
overcome the limitations of rapalogs [2]. Its ability to fully inhibit 4E-BP1 phosphorylation and cap-
dependent translation is a key advantage over rapalogs [2].

e Therapeutic Window Considerations: While "therapeutic window" data from clinical trials is scarce
for these investigational compounds, the selectivity profile is a strong predictor. PP242's high
selectivity for mTOR over PI3K (10-100 fold) suggests a potentially better therapeutic window than
dual PISK/mTOR inhibitors, which are associated with broader toxicity due to simultaneous PI3K
inhibition [3] [5].

e Combination Strategies: Research suggests that mTOR inhibitors like PP242 may be most effective
in combination therapies. Combining them with agents that target complementary pathways, such as
metabolism or other survival signals, can help overcome resistance and enhance efficacy [3] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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